2-Amino-2',5-dioxo-8'-ethyl-6'-phenyl-4',4',6'-trimethyl-5,5',6,6',7,8-hexahydrospiro(chromene-4,1'-pyrrolo[3,2,1-ij]quinoline)-3-carbonitrile
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Overview
Description
2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrroloquinoline intermediates, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: A compound with a similar indole structure, used in the synthesis of dyes.
Tris(2-aminoethyl)amine: A tripodal ligand used in coordination chemistry.
Uniqueness
2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
774561-49-8 |
---|---|
Molecular Formula |
C31H31N3O3 |
Molecular Weight |
493.6g/mol |
IUPAC Name |
2'-amino-6-ethyl-9,11,11-trimethyl-2,5'-dioxo-9-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile |
InChI |
InChI=1S/C31H31N3O3/c1-5-18-14-20-26-21(15-18)31(22(16-32)27(33)37-24-13-9-12-23(35)25(24)31)28(36)34(26)29(2,3)17-30(20,4)19-10-7-6-8-11-19/h6-8,10-11,14-15H,5,9,12-13,17,33H2,1-4H3 |
InChI Key |
GIBPYHQAWRMZBY-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)CCC5)N)C#N)C(=O)N3C(CC2(C)C6=CC=CC=C6)(C)C |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)CCC5)N)C#N)C(=O)N3C(CC2(C)C6=CC=CC=C6)(C)C |
Origin of Product |
United States |
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